1,3-benzodioxol-5-yl(2,3-dihydro-1H-indol-1-yl)methanone
Overview
Description
1,3-benzodioxol-5-yl(2,3-dihydro-1H-indol-1-yl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxol-5-yl(2,3-dihydro-1H-indol-1-yl)methanone typically involves a multi-step process. One common method includes the following steps :
Formation of the indole nucleus: The indole nucleus can be synthesized via a Pd-catalyzed C-N cross-coupling reaction. This involves the reaction of a 3-bromoindole with a benzo[d][1,3]dioxole group using a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide (NBS).
Coupling with the benzodioxole moiety: The resulting intermediate is then coupled with a benzodioxole moiety using a Pd-catalyzed amination reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,3-benzodioxol-5-yl(2,3-dihydro-1H-indol-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-benzodioxol-5-yl(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with microtubules and tubulin proteins. The compound modulates microtubule assembly, leading to mitotic blockade and cell apoptosis. This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar indole nucleus and benzodioxole moiety but differ in the specific heteroaryl groups attached.
2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine: This compound has a similar benzodioxole group but a different core structure.
Uniqueness
1,3-benzodioxol-5-yl(2,3-dihydro-1H-indol-1-yl)methanone is unique due to its specific combination of the indole nucleus and benzodioxole moiety, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(2,3-dihydroindol-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(12-5-6-14-15(9-12)20-10-19-14)17-8-7-11-3-1-2-4-13(11)17/h1-6,9H,7-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVWCNGGJFMCEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328494 | |
Record name | 1,3-benzodioxol-5-yl(2,3-dihydroindol-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701328494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49728917 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
40360-67-6 | |
Record name | 1,3-benzodioxol-5-yl(2,3-dihydroindol-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701328494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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